Cas no 1609581-67-0 (7-Bromobenzo[d][1,3]dioxol-4-ol)
![7-Bromobenzo[d][1,3]dioxol-4-ol structure](https://www.kuujia.com/scimg/cas/1609581-67-0x500.png)
7-Bromobenzo[d][1,3]dioxol-4-ol Chemical and Physical Properties
Names and Identifiers
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- 7-bromo-1,3-benzodioxol-4-ol
- 7-Bromobenzo[d][1,3]dioxol-4-ol
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- MDL: MFCD28648376
- Inchi: 1S/C7H5BrO3/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-2,9H,3H2
- InChI Key: RXDSSESDOZNJIS-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C2=C1OCO2)O
Computed Properties
- Exact Mass: 215.94221 g/mol
- Monoisotopic Mass: 215.94221 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.7
- Molecular Weight: 217.02
- XLogP3: 2.1
7-Bromobenzo[d][1,3]dioxol-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB542559-250mg |
7-Bromobenzo[d][1,3]dioxol-4-ol; . |
1609581-67-0 | 250mg |
€610.10 | 2024-08-02 | ||
abcr | AB542559-250 mg |
7-Bromobenzo[d][1,3]dioxol-4-ol; . |
1609581-67-0 | 250MG |
€603.10 | 2022-08-31 | ||
1PlusChem | 1P01XHLW-100mg |
7-Bromobenzo[d][1,3]dioxol-4-ol |
1609581-67-0 | 95% | 100mg |
$231.00 | 2024-06-20 | |
Ambeed | A129016-1g |
7-Bromobenzo[d][1,3]dioxol-4-ol |
1609581-67-0 | 97% | 1g |
$1636.0 | 2024-04-23 | |
1PlusChem | 1P01XHLW-250mg |
7-Bromobenzo[d][1,3]dioxol-4-ol |
1609581-67-0 | 95% | 250mg |
$438.00 | 2024-06-20 | |
1PlusChem | 1P01XHLW-1g |
7-Bromobenzo[d][1,3]dioxol-4-ol |
1609581-67-0 | 95% | 1g |
$1040.00 | 2024-06-20 | |
abcr | AB542559-100mg |
7-Bromobenzo[d][1,3]dioxol-4-ol; . |
1609581-67-0 | 100mg |
€332.30 | 2024-08-02 | ||
abcr | AB542559-1g |
7-Bromobenzo[d][1,3]dioxol-4-ol; . |
1609581-67-0 | 1g |
€1440.90 | 2024-08-02 |
7-Bromobenzo[d][1,3]dioxol-4-ol Related Literature
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Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
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Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
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Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
Additional information on 7-Bromobenzo[d][1,3]dioxol-4-ol
Comprehensive Overview of 7-Bromobenzo[d][1,3]dioxol-4-ol (CAS No. 1609581-67-0): Properties, Applications, and Industry Insights
7-Bromobenzo[d][1,3]dioxol-4-ol (CAS No. 1609581-67-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a benzodioxole core with a bromine substituent and a hydroxyl group, making it a versatile intermediate for synthesizing complex molecules. Researchers often search for "7-Bromobenzo[d][1,3]dioxol-4-ol synthesis" or "CAS 1609581-67-0 applications," reflecting its growing relevance in drug discovery and material science.
One of the key reasons for the interest in 7-Bromobenzo[d][1,3]dioxol-4-ol is its role as a building block in medicinal chemistry. The compound's benzodioxole moiety is frequently found in bioactive molecules, including antioxidants and anti-inflammatory agents. Recent studies highlight its potential in designing selective enzyme inhibitors, a hot topic in the context of personalized medicine. Searches like "benzodioxole derivatives in drug design" or "brominated aromatic compounds uses" underscore its importance in modern therapeutics.
From a synthetic perspective, CAS No. 1609581-67-0 offers advantages due to its reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These methods are pivotal for creating biaryl structures, which are prevalent in FDA-approved drugs. Industry professionals frequently inquire about "optimizing 7-Bromobenzo[d][1,3]dioxol-4-ol reactions" or "scaling up brominated intermediates," indicating its practical utility in large-scale production.
Environmental and regulatory considerations also play a role in discussions around 7-Bromobenzo[d][1,3]dioxol-4-ol. With increasing focus on green chemistry, researchers explore solvent-free or catalytic methods to handle brominated compounds sustainably. Queries like "eco-friendly bromination techniques" align with global trends toward reducing hazardous waste. Additionally, the compound's stability under various pH conditions makes it a candidate for advanced material coatings, another area of high interest in industrial applications.
In summary, 7-Bromobenzo[d][1,3]dioxol-4-ol (CAS No. 1609581-67-0) bridges multiple disciplines, from pharmaceuticals to sustainable chemistry. Its adaptability to diverse synthetic pathways and alignment with current research trends—such as "high-value chemical intermediates" or "structure-activity relationship studies"—ensures its continued prominence in scientific literature and industrial workflows.
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